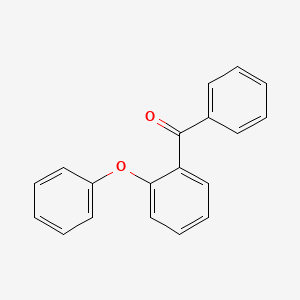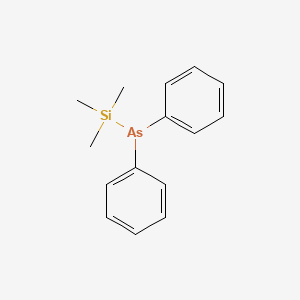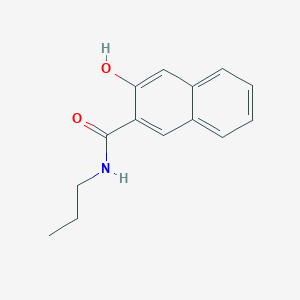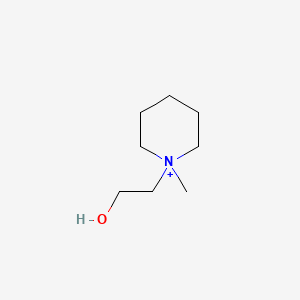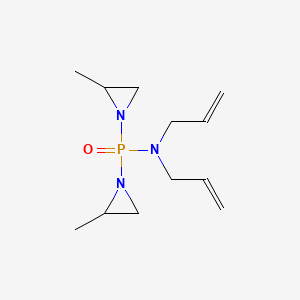
Alanine-water
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alanine is an α-amino acid that is used in the biosynthesis of proteins. It contains an amine group and a carboxylic acid group, both attached to the central carbon atom, which also carries a methyl group side chain. Alanine is classified as a nonpolar, aliphatic amino acid. Under biological conditions, it exists in its zwitterionic form with its amine group protonated and its carboxyl group deprotonated . Alanine is non-essential to humans as it can be synthesized metabolically and does not need to be present in the diet .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alanine can be synthesized through several methods. One common method is the reductive amination of pyruvate. This is a two-step process where α-ketoglutarate, ammonia, and NADH are converted by glutamate dehydrogenase to glutamate, NAD+, and water. The amino group of the newly formed glutamate is then transferred to pyruvate by an aminotransferase enzyme, regenerating the α-ketoglutarate and converting the pyruvate to alanine .
Industrial Production Methods: In industrial settings, alanine is often produced through fermentation processes using microorganisms. These microorganisms are genetically engineered to overproduce alanine by optimizing the metabolic pathways involved in its synthesis .
Chemical Reactions Analysis
Types of Reactions: Alanine undergoes various chemical reactions, including:
Oxidation: Alanine can be oxidized to pyruvate.
Reduction: Alanine can be reduced to form alanine derivatives.
Substitution: Alanine can participate in substitution reactions where the amino group or carboxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like ninhydrin are used for derivatization reactions
Major Products:
Oxidation: Pyruvate
Reduction: Alanine derivatives
Substitution: Derivatized alanine compounds
Scientific Research Applications
Alanine has a wide range of applications in scientific research:
Mechanism of Action
Alanine exerts its effects through various mechanisms:
Metabolism: Alanine is involved in the metabolism of sugars and organic acids.
Energy Production: Alanine provides energy for muscle tissue, brain, and the central nervous system.
Immune System: Alanine strengthens the immune system by producing antibodies.
Comparison with Similar Compounds
Alanine can be compared with other similar amino acids such as glycine, valine, leucine, and isoleucine:
Glycine: Unlike alanine, glycine has a hydrogen atom as its side chain, making it the simplest amino acid.
Valine, Leucine, and Isoleucine: These are branched-chain amino acids that are essential to humans and have more complex side chains compared to alanine.
Alanine’s uniqueness lies in its non-essential nature and its role in the glucose-alanine cycle, which is crucial for energy production and metabolism .
Properties
CAS No. |
39665-11-7 |
|---|---|
Molecular Formula |
C3H9NO3 |
Molecular Weight |
107.11 g/mol |
IUPAC Name |
(2S)-2-aminopropanoic acid;hydrate |
InChI |
InChI=1S/C3H7NO2.H2O/c1-2(4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H2/t2-;/m0./s1 |
InChI Key |
MGFABWHAKRHWOV-DKWTVANSSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N.O |
Canonical SMILES |
CC(C(=O)O)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester](/img/structure/B14659794.png)

plumbane](/img/structure/B14659800.png)


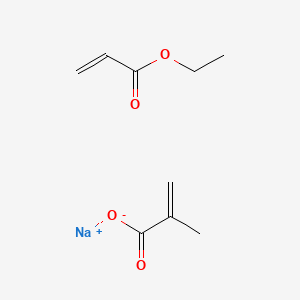
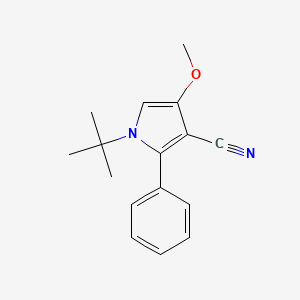
![{(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14659826.png)

